molecular formula C13H11F3N4O2 B1304093 Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-30-7

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1304093
CAS RN: 648859-30-7
M. Wt: 312.25 g/mol
InChI Key: PFMNDBBXZIJINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of this compound.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different starting materials such as amines, aldehydes, and ketones. For instance, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves the reaction of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate, followed by the formation of amide with secondary amines . Similarly, hydrazino and N-benzylidinehydrazino-substituted pyrimidine derivatives are synthesized and evaluated for their antimicrobial activity . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography and molecular orbital calculations. For example, the crystal structure and aromatic character of certain benzylidenehydrazino-substituted pyrimidines have been determined, providing insights into their bond lengths, bond angles, and electronic resonance . This information is crucial for understanding the molecular structure of this compound and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, the reaction of hydrazino pyrimidine derivatives with different aldehydes yields hydrazono derivatives, which can further cyclize to form novel compounds . Additionally, the reactivity of hydrazinocarbonylphenyl benzothiazole with carboxylic acids has been investigated, which is relevant to the reactivity of the hydrazino group in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the antimicrobial activity of novel pyrimidine derivatives is correlated with their Connolly-accessible surface area values . Understanding these properties is essential for the development of this compound as a potential therapeutic agent.

Scientific Research Applications

Optoelectronic Materials Development
Research indicates the significant role of pyrimidine derivatives, including Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate, in the development of optoelectronic materials. These compounds are integral in creating novel luminescent molecules and chelate compounds for use in electronic devices, light-emitting diodes (LEDs), and organic light-emitting diodes (OLEDs), demonstrating their versatility in synthesizing materials with enhanced photo- and electroluminescence properties. The integration of pyrimidine fragments into π-extended conjugated systems has proven invaluable for fabricating materials with potential applications in nonlinear optical materials and colorimetric pH sensors, highlighting the compound's significant contribution to advancing optoelectronic technology (Lipunova et al., 2018).

Catalytic Applications in Medicinal Chemistry
This compound plays a critical role in medicinal and pharmaceutical industries through its applicability in synthesizing various biologically active scaffolds. Its utilization in one-pot multicomponent reactions employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts showcases the compound's versatility in creating structurally diverse and pharmacologically significant entities. This adaptability not only streamlines the synthesis of complex organic structures but also opens avenues for developing lead molecules with potential therapeutic applications, demonstrating the compound's significant impact on medicinal chemistry (Parmar et al., 2023).

Synthesis of Biologically Active Scaffolds
The compound's role extends to the synthesis of biologically active scaffolds, demonstrating its importance in creating derivatives with potential applications in drug discovery and development. Its involvement in synthesizing pyrimidine derivatives, which serve as core structures for numerous pharmacologically active molecules, underscores its utility in medicinal chemistry. These derivatives exhibit a wide range of biological activities, thereby facilitating the exploration of novel therapeutic agents and contributing significantly to the advancement of pharmaceutical sciences (Jindal & Kaur, 2021).

Safety and Hazards

“Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study of “Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNDBBXZIJINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.